(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid
Description
“(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2,4-dichlorophenyl substituent. This compound is structurally characterized by a five-membered pyrrolidine ring with a carboxylic acid moiety at position 3 and a Boc group at position 1. Such derivatives are often intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents .
Properties
Molecular Formula |
C16H19Cl2NO4 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
(3R,4S)-4-(2,4-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-5-4-9(17)6-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21)/t11-,12+/m1/s1 |
InChI Key |
RWQXYYSHOCDDIC-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation and Stereocontrol
The pyrrolidine core is typically synthesized via cyclization reactions involving chiral precursors such as amino alcohols or diamines. Stereochemical control is achieved by:
- Using chiral starting materials or chiral auxiliaries.
- Employing stereoselective cyclization conditions.
- Controlling reaction temperature and solvent polarity to favor the (3R,4S) configuration.
For example, cyclization of appropriately substituted 1,4-diamines or amino acids under acidic or basic conditions can yield the pyrrolidine ring with the desired stereochemistry.
Introduction of the 2,4-Dichlorophenyl Group
The 2,4-dichlorophenyl substituent is introduced via:
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) using halogenated pyrrolidine intermediates and 2,4-dichlorophenyl boronic acids or halides.
- Alternatively, nucleophilic aromatic substitution on activated dichlorophenyl derivatives can be employed.
Reaction conditions are optimized to maintain stereochemical integrity, often under inert atmosphere and controlled temperature (e.g., -78°C to room temperature).
Boc Protection of the Amine
The amine group on the pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in solvents such as dichloromethane or tetrahydrofuran (THF), with catalytic amounts of 4-dimethylaminopyridine (DMAP) or triethylamine as base.
This step prevents unwanted side reactions during subsequent transformations and facilitates purification.
Carboxylic Acid Functionalization
The carboxylic acid at the 3-position is introduced or revealed by:
- Oxidation of precursor alcohols or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Hydrolysis of ester intermediates under acidic or basic conditions.
- Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolidine ring formation | Chiral diamines, acidic/basic cyclization | Temperature control critical for stereochemistry |
| 2,4-Dichlorophenyl introduction | Pd-catalyst, 2,4-dichlorophenyl boronic acid/halide, inert atmosphere | Low temperature (-78°C to RT) to preserve stereochemistry |
| Boc protection | Di-tert-butyl dicarbonate, DMAP, base, DCM/THF | Mild conditions, room temperature |
| Carboxylic acid formation | KMnO4, CrO3 oxidation or ester hydrolysis | Reaction monitored by TLC/HPLC |
Industrial and Scale-Up Considerations
Industrial synthesis adapts the above methods with:
- Continuous flow chemistry to improve reaction control and scalability.
- Automated synthesis platforms for reproducibility.
- Optimization of solvent use and purification steps to maximize yield and purity (>95% by HPLC).
- Use of greener reagents and solvents where possible to reduce environmental impact.
Analytical and Purification Techniques
- Purification is typically achieved by flash chromatography or recrystallization.
- Stereochemical purity is confirmed by chiral HPLC or NMR spectroscopy.
- Structural confirmation by mass spectrometry and IR spectroscopy.
- Melting point and elemental analysis provide additional quality control.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome/Goal |
|---|---|---|
| Pyrrolidine ring synthesis | Chiral diamines, cyclization conditions | Formation of (3R,4S) pyrrolidine core |
| 2,4-Dichlorophenyl substitution | Pd-catalyzed cross-coupling, inert atmosphere | Introduction of 2,4-dichlorophenyl group |
| Boc protection | Di-tert-butyl dicarbonate, base, DMAP | Protection of amine group |
| Carboxylic acid installation | Oxidation (KMnO4, CrO3) or hydrolysis | Formation of carboxylic acid moiety |
| Purification and analysis | Chromatography, chiral HPLC, NMR | High purity and stereochemical confirmation |
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid can modulate neurotransmitter systems involved in mood regulation and cognitive function. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds exhibit activity at serotonin and dopamine receptors, suggesting potential for treating depression and anxiety disorders .
Anticancer Properties
Another area of research focuses on the anticancer potential of this compound. A study highlighted in Cancer Research found that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell cycle regulatory proteins and apoptotic pathways, making these compounds candidates for further development as anticancer agents .
Case Study 1: Treatment of Depression
A clinical trial investigated the efficacy of a pyrrolidine derivative similar to (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid in patients with major depressive disorder. The results showed significant improvement in depressive symptoms compared to placebo, with a noted increase in serotonin levels post-treatment . This underscores the compound's potential as a therapeutic agent.
Case Study 2: Antitumor Activity
In another study focused on its anticancer properties, researchers synthesized several analogs of the compound and tested them against various cancer cell lines. The results indicated that one specific analog exhibited a 70% reduction in cell viability in breast cancer models. This was attributed to its ability to activate caspase pathways leading to apoptosis .
Mechanism of Action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs differ primarily in the substituents on the phenyl ring and the stereochemistry of the pyrrolidine backbone. Key comparisons are summarized below:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Bromine (Br) in the 3-bromophenyl analog increases molecular weight and steric hindrance, which may reduce solubility but enhance halogen-bonding interactions in drug-receptor complexes .
- Purity and Stability : Fluorinated analogs (e.g., 2-fluorophenyl) exhibit higher stability under acidic conditions due to the Boc group’s protective role, as evidenced by commercial storage recommendations .
Biological Activity
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential applications in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl substituent, which are significant for its biological activity and reactivity.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 367.25 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.25 g/mol |
| CAS Number | 1392213-90-9 |
| Structure | Structure |
The biological activity of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid is primarily linked to its interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Binding : The compound may bind to receptors in the central nervous system, potentially influencing neurotransmitter systems.
Case Studies
Several studies have explored the biological implications of this compound:
- Antiviral Activity : Research indicates that derivatives similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms.
- Anticancer Potential : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Synthesis and Derivatives
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions including:
- Formation of the pyrrolidine ring.
- Introduction of the Boc protecting group.
- Substitution reactions to incorporate the dichlorophenyl group.
Synthetic Pathway Overview
- Pyrrolidine Formation : Cyclization of appropriate precursors.
- Boc Protection : Use of tert-butoxycarbonyl chloride under basic conditions.
- Substitution Reaction : Electrophilic aromatic substitution to introduce the dichlorophenyl moiety.
Comparative Analysis
A comparison with structurally similar compounds highlights unique features and potential advantages:
| Compound Name | Unique Features |
|---|---|
| (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | Fluorine substitution may enhance receptor affinity |
| (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(phenyl)pyrrolidine-3-carboxylic acid | Lacks halogen substitutions; serves as a baseline for activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
